molecular formula C30H54ClN3O6 B026259 Aliskiren hydrochloride CAS No. 173399-03-6

Aliskiren hydrochloride

Cat. No. B026259
M. Wt: 588.2 g/mol
InChI Key: BSJUIBZAXCXFMZ-NATPOTRJSA-N
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Description

Synthesis Analysis

Aliskiren hydrochloride's synthesis involves a highly stereocontrolled approach starting from a common "isopropyl chiron." The process includes a ring-closing metathesis (RCM) reaction to produce a nine-membered unsaturated lactone, a stereoselective catalytic Du Bois aziridination, and a regio- and diastereoselective aziridine ring-opening to a vicinal amino alcohol (Hanessian, Guesné, & Chénard, 2010). Additional methods include iridium-catalyzed asymmetric hydrogenation and Julia-Kocienski reaction for combining fragments towards the final compound (Peters, Liu, Margarita, & Andersson, 2015).

Molecular Structure Analysis

The design of aliskiren hydrochloride was achieved through a combination of molecular modeling and crystallographic structure analysis. This strategy allowed for the development of a compound that, unlike peptide-like renin inhibitors, lacks an extended peptide-like backbone, which contributes to its improved pharmacokinetic properties. Aliskiren's molecular structure is specifically designed to link to active renin, inhibiting the critical step of angiotensinogen conversion to angiotensin I (Wood et al., 2003).

Chemical Reactions and Properties

Aliskiren hydrochloride's chemical stability and reactions have been extensively studied. It demonstrates stability under various conditions, with a focus on its inhibitory action on renin being central to its efficacy in lowering blood pressure. The molecule's interaction with renin is highly specific, making it an effective inhibitor of the RAAS pathway.

Physical Properties Analysis

Aliskiren hydrochloride has a moderate binding to plasma proteins (47-51%), which is independent of the concentration. It is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1-3 hours. Its absolute bioavailability is approximately 2.6% (Vaidyanathan et al., 2008).

Chemical Properties Analysis

The chemical properties of aliskiren hydrochloride include its significant potency in vitro against human renin, with a concentration producing 50% inhibition of renin activity of 0.6 nmol/L. Aliskiren is eliminated primarily through the hepatobiliary route as unchanged drug, indicating low exposure to metabolites. Approximately 80% of the drug in the plasma following oral administration is unchanged, highlighting its chemical stability and effective inhibition of the RAAS pathway (Vaidyanathan et al., 2008).

Scientific Research Applications

Treatment of Essential Hypertension

  • Summary of Application : Aliskiren is a newly developed drug recognized for its role in lowering blood pressure . It’s used in the treatment of essential hypertension .
  • Methods of Application : The drug is administered as a monotherapy . The systematic reviews of interventional studies were analyzed to evaluate the clinical efficacy, safety, and tolerability of Aliskiren monotherapy .

Bioavailability Improvement through Nanoformulation

  • Summary of Application : Aliskiren is a direct renin inhibitor with low bioavailability and high drug cost . The goal of this study was to increase the bioavailability of Aliskiren through nanoformulation .
  • Methods of Application : Aliskiren-loaded poly(lactic-co-glycolic) acid nanoparticles were developed through the emulsion–diffusion–evaporation method with various solvents, stabilizer concentrations, and centrifugation speeds .
  • Results or Outcomes : A 168% relative bioavailability was observed as a result of Aliskiren nanoparticle administration . The nanoparticle formulation showed a more favorable pharmacokinetic profile and positive kidney changes compared to Aliskiren in regard to select outcomes .

Treatment of Heart and Renal Diseases

  • Methods of Application : Aliskiren is administered as a monotherapy . Systematic reviews of interventional studies were analyzed to evaluate the clinical efficacy, safety, and tolerability of Aliskiren monotherapy .
  • Results or Outcomes : For heart failure patients, Aliskiren did not reduce BNP levels or mortality rate, but it decreased NT-proBNP and PRA levels, increased PRC levels . For patients who are suffering from hypertension and diabetes and/or nephropathy or albuminuria at the same time, Aliskiren produced no significant effects .

Replacement for ARBs and ACE-Inhibitors

  • Summary of Application : Aliskiren has been considered as a potential replacement for angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACEIs) .
  • Methods of Application : Aliskiren is administered orally . It’s a low molecular weight, hydrophilic nonpeptide molecule, which blocks angiotensin I generation .
  • Results or Outcomes : Aliskiren 300 mg provided a sustained BP-lowering effect beyond the 24-h dosing interval, with a significantly smaller loss of BP-lowering effect in the 24-48 h period after dose than irbesartan 300 mg or ramipril 10 mg .

Protection of End-Organ Diseases

  • Summary of Application : Aliskiren has been shown to have comparable BP-lowering effects to other RAAS inhibitors . Recent clinical trials have indicated that it might contribute significantly in combination with other agents for the protection of end-organ diseases .
  • Methods of Application : Aliskiren is administered orally . It’s a low molecular weight, hydrophilic nonpeptide molecule, which blocks angiotensin I generation .
  • Results or Outcomes : Aliskiren has been shown to have comparable BP-lowering effects to other RAAS inhibitors . Recent clinical trials have indicated that it might contribute significantly in combination with other agents for the protection of end-organ diseases .

Treatment of Cardio-Renal Diseases

  • Summary of Application : Aliskiren is a direct renin inhibitor developed to provide a more complete renin–angiotensin–aldosterone system . It has been used in the treatment of cardio-renal diseases .
  • Methods of Application : Aliskiren is administered orally . It’s a low molecular weight, hydrophilic nonpeptide molecule, which blocks angiotensin I generation .
  • Results or Outcomes : Aliskiren has been shown to have comparable BP-lowering effects to other RAAS inhibitors . Recent clinical trials have indicated that it might contribute significantly in combination with other agents for the protection of end-organ diseases .

Safety And Hazards

Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .

Future Directions

Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .

properties

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-NATPOTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049045
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aliskiren hydrochloride

CAS RN

173399-03-6
Record name Aliskiren hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISKIREN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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